

Technical Guide: SMD-3040 Intermediate-1 (CAS 3033110-45-8)

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Compound of Interest

Compound Name: *SMD-3040 intermediate-1*

Cat. No.: *B12385674*

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This technical guide provides a comprehensive overview of **SMD-3040 intermediate-1**, a key precursor in the synthesis of the potent and selective SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein degrader, SMD-3040. While detailed experimental protocols for the synthesis of this intermediate are not publicly available, this document consolidates the known information regarding its chemical properties, its role in the generation of a therapeutic agent, and the ultimate mechanism of action of the final compound.

Chemical Identity and Properties

SMD-3040 intermediate-1 is a crucial building block in the multi-step synthesis of SMD-3040, a proteolysis-targeting chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural protein disposal system.

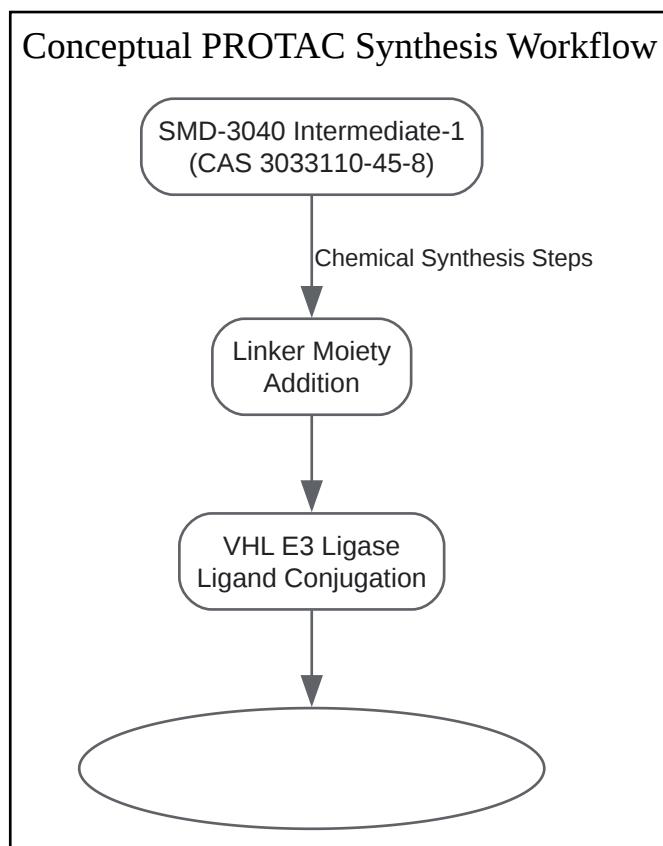
Table 1: Physicochemical Properties of **SMD-3040 Intermediate-1**

Property	Value
CAS Number	3033110-45-8
Molecular Formula	C ₂₉ H ₃₆ N ₆ O ₃
Molecular Weight	516.63 g/mol

Role in the Synthesis of SMD-3040

SMD-3040 intermediate-1 serves as a foundational scaffold in the chemical synthesis of SMD-3040. The synthesis of a PROTAC molecule like SMD-3040 involves the strategic linking of a ligand that binds to the target protein (in this case, SMARCA2) and a ligand that recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL). **SMD-3040 intermediate-1** constitutes a significant portion of the final molecule, which is then further modified to incorporate the VHL-recruiting ligand and the appropriate linker.[\[1\]](#)

The general synthetic workflow for creating a PROTAC such as SMD-3040 is conceptually illustrated in the diagram below.



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Caption: Conceptual workflow for the synthesis of SMD-3040.

Mechanism of Action of the Final Compound, SMD-3040

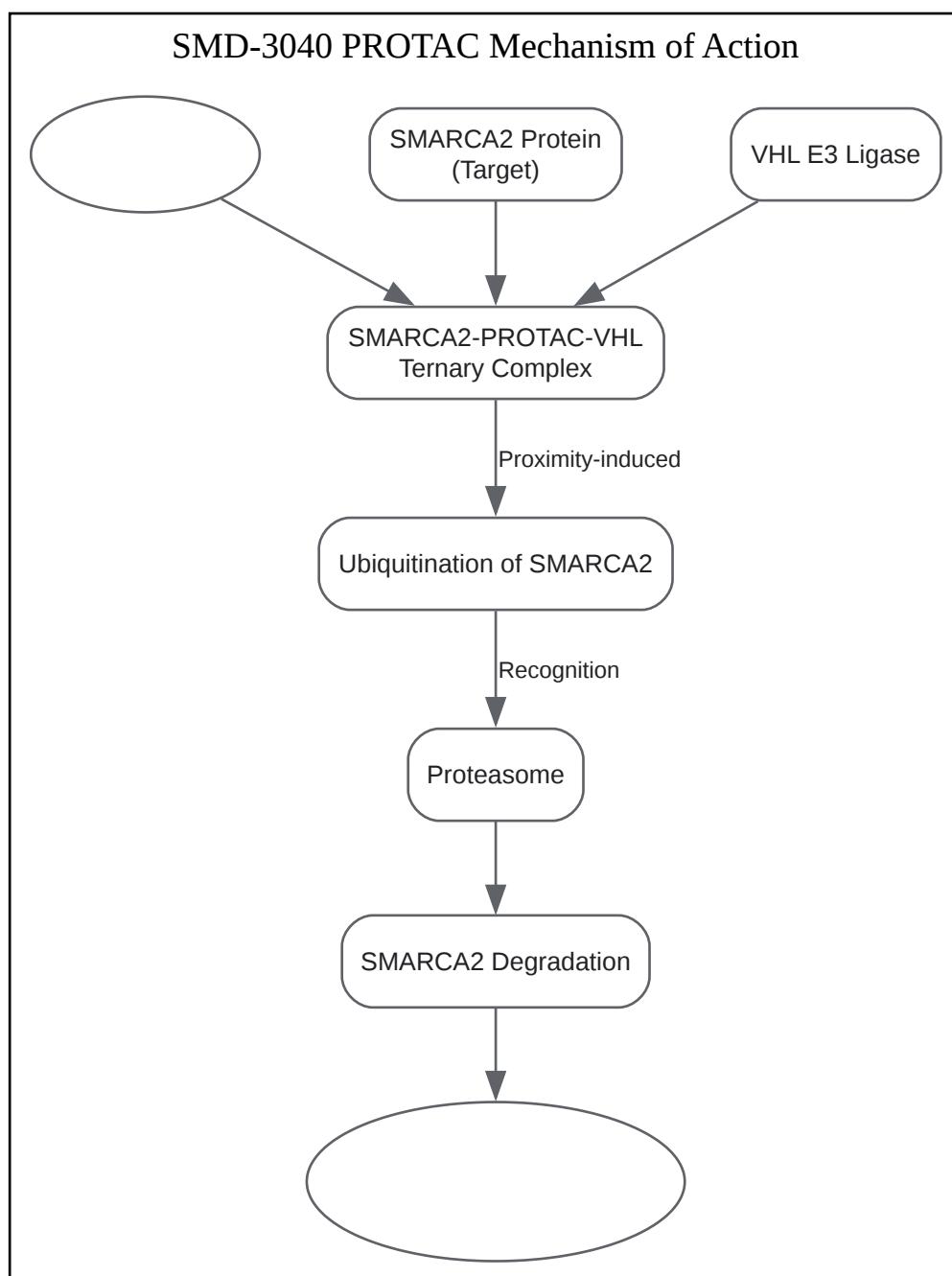
Understanding the mechanism of action of the final product, SMD-3040, is critical to appreciating the significance of its intermediate. SMD-3040 is a PROTAC designed to selectively degrade the SMARCA2 protein.[2][3] This is particularly relevant in cancers that have a deficiency in the related SMARCA4 protein, creating a synthetic lethal relationship where the cancer cells become highly dependent on SMARCA2 for survival.[1][2]

The mechanism of action of SMD-3040 involves the following key steps:

- **Ternary Complex Formation:** SMD-3040, with its two distinct ligand ends, simultaneously binds to the SMARCA2 protein and the VHL E3 ubiquitin ligase, forming a ternary complex.

[\[2\]](#)

- Ubiquitination: Once in proximity, the E3 ligase tags the SMARCA2 protein with ubiquitin molecules.
- Proteasomal Degradation: The ubiquitinated SMARCA2 protein is then recognized and degraded by the proteasome, the cell's protein degradation machinery.
- Selective Cell Death: The degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to cell death.[\[4\]](#)[\[5\]](#)



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Caption: Mechanism of action of the SMARCA2 PROTAC degrader SMD-3040.

Biological Activity of SMD-3040

The final compound, SMD-3040, has demonstrated potent and selective degradation of SMARCA2 and significant anti-tumor activity in preclinical models.[6][7]

Table 2: In Vitro and In Vivo Activity of SMD-3040

Parameter	Cell Line / Model	Value	Reference
DC ₅₀ (SMARCA2 Degradation)	-	12 nM	[6]
D _{max} (SMARCA2 Degradation)	-	91%	[6]
GI ₅₀ (Cell Growth Inhibition)	SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549)	8.8 - 119 nM	[6]
Antitumor Activity	Xenograft mouse model of human melanoma	Effective tumor growth inhibition at 25-50 mg/kg (intravenous, twice weekly for two weeks)	[6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **SMD-3040 intermediate-1** are not available in the public domain and are likely considered proprietary information. The primary scientific literature describing the discovery of SMD-3040 provides a general overview of the synthetic strategy but does not typically include exhaustive details for each intermediate step.[8][9][10] Researchers interested in synthesizing this compound would likely need to develop a synthetic route based on analogous chemical transformations described in the medicinal chemistry literature.

Conclusion

SMD-3040 intermediate-1 is a critical chemical entity in the development of the targeted protein degrader SMD-3040. While specific data and protocols for the intermediate itself are scarce in publicly accessible resources, its importance is underscored by the potent and selective anti-cancer activity of the final PROTAC molecule. The ultimate goal of synthesizing this intermediate is to enable the creation of a therapeutic agent that can exploit the synthetic

lethal relationship between SMARCA2 and SMARCA4 in certain cancers, offering a promising avenue for targeted cancer therapy.

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